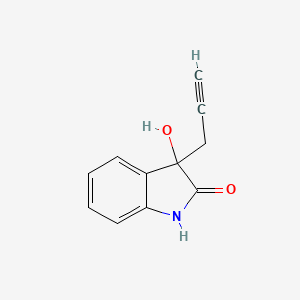![molecular formula C9H12ClO4P B13743327 (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate CAS No. 34783-40-9](/img/structure/B13743327.png)
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is an organophosphate compound. It is characterized by its unique bicyclic structure, which includes a phosphate ester functional group. This compound is primarily used as an insecticide due to its potent activity against a wide range of pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate typically involves the reaction of 3-chloro-4-bicyclo[3.2.0]hepta-3,6-diene with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate ester group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted bicyclic compounds .
Scientific Research Applications
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates.
Biology: Researchers use it to investigate the effects of organophosphates on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is used in the formulation of insecticidal products for agricultural and domestic use.
Mechanism of Action
The mechanism of action of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar inhibitory effects on acetylcholinesterase.
Diazinon: Used in agriculture with comparable insecticidal properties.
Uniqueness
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate stands out due to its unique bicyclic structure, which imparts specific reactivity and potency. Its effectiveness at lower concentrations and relatively lower toxicity to non-target organisms make it a preferred choice in certain applications .
Properties
CAS No. |
34783-40-9 |
|---|---|
Molecular Formula |
C9H12ClO4P |
Molecular Weight |
250.61 g/mol |
IUPAC Name |
(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate |
InChI |
InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BFESKOTYBVOOQX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(CC2C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


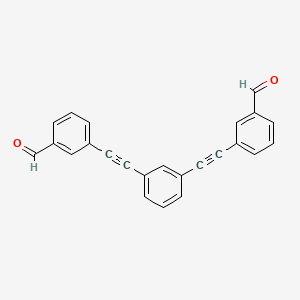
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)


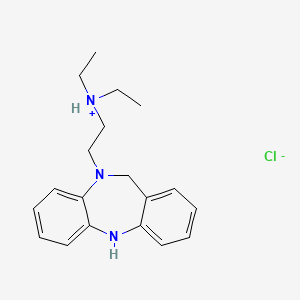

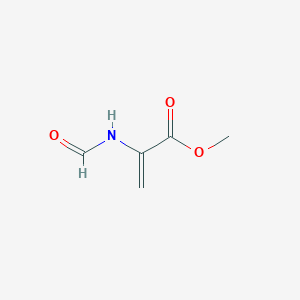

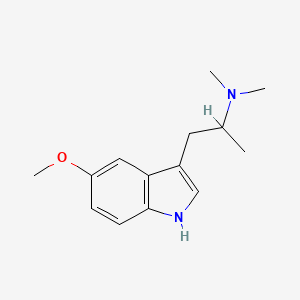


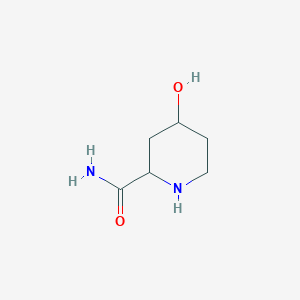
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
